Dbd-PZ

Fluorescence Spectroscopy HPLC Derivatization Carboxylic Acid Analysis

Trace carboxylic acid analysis in complex biological matrices demands ultra-sensitive detection to quantify analytes below typical LODs. DBD-PZ is a pre-column fluorescence derivatization reagent delivering sub-femtomole sensitivity (3.2-4.7 fmol for free fatty acids) with red-shifted emission at 569 nm to minimize matrix interference. • Detects lactic acid enantiomers at ~300-360 fmol on-column in small-volume biological samples. • Enables 30-minute room-temperature derivatization for high-throughput workflows. • Allows strategic reversal of enantiomer elution order on chiral columns versus other benzofurazan reagents for resolving critical peak pairs.

Molecular Formula C12H17N5O3S
Molecular Weight 311.36 g/mol
CAS No. 139332-64-2
Cat. No. B144234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbd-PZ
CAS139332-64-2
Synonyms4-(N,N-dimethylaminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole
7-(1-piperazinyl)-N,N-dimethyl-4-benzofurazan sulfonamide
DBD-PZ
Molecular FormulaC12H17N5O3S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCNCC3
InChIInChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-7-5-13-6-8-17/h3-4,13H,5-8H2,1-2H3
InChIKeyXFQLOSBBYVMBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBD-PZ Procurement & Fluorescence Properties


DBD-PZ, also known as 4-(N,N-Dimethylaminosulphonyl)-7-piperazino-2,1,3-benzoxadiazole, is a heterocyclic compound belonging to the benzofurazan class, primarily used as a pre-column fluorescence labeling reagent for carboxylic acids in high-performance liquid chromatography (HPLC) [1]. Its structure features a benzoxadiazole core, a dimethylsulfamoyl group at the 4-position, and a piperazino group at the 7-position, which together confer specific fluorescence properties and reactivity [2]. The compound is a solid with a molecular weight of 311.36 g/mol and a typical purity of ≥98% .

Workflow Pre-column fluorescence labeling of carboxylic acids for HPLC analysis
Probe Class Dimethylsulfamoyl-substituted benzofurazan with long-wavelength emission
Grade High-purity analytical grade suitable for reproducible derivatization

DBD-PZ vs. Generic Benzofurazan Probes


The selection of DBD-PZ over other benzofurazan-based fluorescent labeling reagents is critical for achieving optimal sensitivity and specificity in carboxylic acid analysis. While several compounds within this class, such as NBD-PZ and DBD-CD, share a common core, variations in substituent groups at the 4- and 7-positions lead to significant differences in fluorescence intensity, excitation/emission wavelengths, and reaction kinetics [1]. The presence of the dimethylsulfamoyl group in DBD-PZ, in contrast to the nitro group in NBD-PZ, directly influences the electron distribution and thus the photophysical properties of the resulting derivatives [2]. The quantitative evidence below demonstrates why substituting DBD-PZ with a seemingly similar analog will directly impact analytical performance, potentially compromising detection limits and assay robustness [3].

Signal Replacing with NBD-PZ may reduce fluorescence intensity; DBD-PZ reported higher relative peak area than NBD-PZ and DBD-CD.
Spectra Emission maximum differs (DBD-PZ ~569 nm vs NBD-PZ ~541 nm); direct substitution may alter detection selectivity.
Chemistry Dimethylsulfamoyl vs nitro group changes electron distribution; reaction kinetics and derivative stability may shift.

DBD-PZ Quantitative Performance Evidence


Superior Fluorescence Intensity

In a direct head-to-head comparison, DBD-PZ demonstrates significantly higher fluorescence intensity than its close analogs NBD-PZ and DBD-CD. The order of fluorescence peak areas after a 6-hour reaction in the presence of the activation agent diethyl phosphorocyanidate (DEPC) was DBD-PZ > DBD-CD > NBD-PZ [1]. This indicates that for applications where maximum signal is required, DBD-PZ provides a clear advantage.

Fluorescence Intensity
Head-to-head
DBD-PZ > DBD-CD > NBD-PZ (peak area ranking after 6 h derivatization with DEPC)
Reported highest relative signal among tested benzofurazan probes.
May improve S/N ratio; method transfer requires verification.
Fluorescence Spectroscopy HPLC Derivatization Carboxylic Acid Analysis

Red-Shifted Emission Spectrum

DBD-PZ-derivatized arachidic acid exhibits a maximum emission wavelength of 569 nm (excitation 440 nm), which is red-shifted compared to the 541 nm emission (excitation 470 nm) of NBD-PZ-derivatized arachidic acid [1]. This spectral difference is a direct consequence of the substituent group at the 4-position (dimethylaminosulfonyl in DBD-PZ vs. nitro in NBD-PZ) and can be leveraged for multiplexed or interference-avoidance assays.

Emission Red-Shift
Head-to-head
λ_em 569 nm (ex 440 nm) vs NBD-PZ λ_em 541 nm (ex 470 nm); +28 nm shift
Red-shifted emission may reduce matrix autofluorescence interference.
Based on arachidic acid derivatives; other analytes may vary.
Fluorescence Spectroscopy Bioanalytical Chemistry HPLC Method Development

Ultra-Low Detection Limits for Fatty Acids

When used as a pre-column derivatization reagent for free fatty acids (FFAs), DBD-PZ enables detection limits in the low femtomole range. A study reported detection limits (signal-to-noise ratio = 3) for FFAs tagged with DBD-PZ in the range of 3.2–4.7 fmol [1]. This level of sensitivity is comparable to or exceeds that of other fluorescent labeling reagents in its class, making it suitable for trace-level quantification in complex matrices.

Detection Limits
Class-level
3.2–4.7 fmol (free fatty acids, S/N=3)
Supports trace-level fatty acid quantification in limited samples.
LOD depends on analyte, matrix, and HPLC conditions; verify in-house.
Trace Analysis HPLC Fluorescence Lipidomics

Rapid Room-Temperature Reaction Kinetics

DBD-PZ exhibits favorable reaction kinetics, enabling efficient labeling of carboxylic acids. The derivatization reaction with DBD-PZ in the presence of an activation agent like Mukaiyama A is completed at room temperature after 30 minutes [1]. This allows for streamlined sample preparation workflows. While NBD-PZ shows similar kinetics, the combination of rapid reaction and superior fluorescence output makes DBD-PZ a more powerful choice.

Reaction Kinetics
Reported
Derivatization complete in 30 min at room temperature (Mukaiyama A)
Enables high-throughput sample preparation with minimal degradation risk.
Reaction time may differ with alternative activation agents.
Derivatization Chemistry HPLC Sample Preparation Automation

High Purity for Reproducible Analysis

For analytical applications, reagent purity is a critical factor. DBD-PZ is commercially available with a high minimum purity specification of 98% or higher (e.g., 99.0% for fluorescence [1]), ensuring batch-to-batch consistency and minimizing the risk of unknown chromatographic peaks that could compromise quantification [2]. This level of purity is comparable to other high-grade fluorescent reagents and is essential for reliable method development and validation.

Purity Specification
Lot attribute
≥98% (HPLC), commercial material typically 98–99%
High purity supports reproducible method development.
Batch-specific certificate should be reviewed before use.
Quality Control Analytical Chemistry HPLC Standardization

DBD-PZ Procurement Scenarios


Trace-Level Free Fatty Acid Quantification

For research groups or quality control laboratories tasked with quantifying trace levels of free fatty acids in biological fluids, pharmaceutical formulations, or environmental samples, DBD-PZ is the recommended choice. Its demonstrated sub-femtomole detection limits (3.2–4.7 fmol for FFAs [1]) and superior fluorescence intensity relative to NBD-PZ and DBD-CD [2] ensure the highest possible sensitivity, enabling detection of analytes that would otherwise fall below the limit of detection of alternative reagents.

HPLC Method Development for Carboxylic Acid Analytes

Analytical scientists developing robust HPLC methods for pharmaceutical compounds or endogenous metabolites containing carboxylic acid moieties (e.g., prostaglandins, bile acids, non-steroidal anti-inflammatory drugs) should select DBD-PZ. The rapid 30-minute room-temperature derivatization [2] facilitates high-throughput sample preparation, while the strong and red-shifted fluorescence (emission at 569 nm [3]) minimizes interference from common biological matrices, leading to cleaner chromatograms and more confident peak identification.

Sensitive Lactic Acid Enantiomer Detection

In biomedical studies focused on lactic acid enantiomers, such as diabetes research or microbial metabolism analysis, DBD-PZ provides a critical advantage. A validated method using DBD-PZ achieved detection limits of approximately 360 and 300 fmol on-column for D- and L-lactic acid, respectively [4]. This high sensitivity is essential for accurately quantifying these analytes in small-volume biological samples like rodent plasma, where concentrations may be extremely low.

Chiral HPLC with Controlled Elution Order

For researchers working on chiral separations of pharmaceuticals, DBD-PZ offers a unique advantage. Studies have demonstrated that derivatization with DBD-PZ can reverse the elution order of enantiomers on certain chiral columns compared to other benzofurazan reagents like DBD-COHz [5]. This property allows chromatographers to strategically manipulate peak elution order to resolve critical peak pairs or to move analytes away from matrix interferences, providing an additional tool for difficult separations.

Application
Selection Property
Validation Focus
Trace-level fatty acid quantification
Sub-femtomole detection capability for FFAs
LOD verification in target matrix using reference standards
HPLC method development for carboxyl analytes
Red-shifted emission (569 nm) and fast room-temperature labeling
Selectivity against biological matrix interferences
Lactic acid enantiomer detection in biofluids
High sensitivity for D-/L-lactate (reported ~300–360 fmol on-column)
Method linearity and recovery in plasma/serum matrices
Chiral HPLC with controlled elution order
Ability to reverse enantiomer elution order vs. other benzofurazan tags
Peak resolution and elution order reproducibility on target chiral column

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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